
Silver hydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver hydride is a chemical compound consisting of silver and hydrogen It is represented by the formula AgHThis compound is typically found in the form of clusters, such as heptanuclear this compound clusters, which are stabilized by various ligands .
Preparation Methods
Silver hydride can be synthesized through several methods, including:
Hydride Insertion Reaction: This method involves the insertion of a hydride ion into a silver cluster precursor.
Reduction of Silver Ions: In acidic aqueous solutions containing silver ions and an alcohol, hydrogen atoms react with silver ions to form this compound.
Chemical Reactions Analysis
Silver hydride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silver oxide and hydrogen gas.
Reduction: It can act as a reducing agent in certain reactions, such as the reduction of 4-nitrophenol to 4-aminophenol.
Substitution: this compound can participate in substitution reactions where the hydride ion is replaced by other ligands.
Common reagents and conditions used in these reactions include sodium borohydride for reduction and various ligands for stabilization. Major products formed from these reactions include silver nanoparticles and other silver-based compounds .
Scientific Research Applications
Silver hydride has several scientific research applications:
Materials Science: The unique properties of this compound make it useful in the synthesis of silver nanoparticles, which have applications in electronics, optics, and medicine.
Hydrogen Storage: Metal hydrides, including this compound, are explored for their potential in hydrogen storage technology.
Mechanism of Action
The mechanism by which silver hydride exerts its effects involves the release of hydride ions. In catalytic applications, the hydride ion is transferred to the substrate, facilitating its reduction. For example, in the reduction of 4-nitrophenol, the hydride ion from this compound reduces the nitro group to an amino group . The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions.
Comparison with Similar Compounds
Silver hydride can be compared with other metal hydrides, such as copper hydride and gold hydride:
Copper Hydride: Copper hydride clusters have been extensively studied and are known for their structural versatility and catalytic applications.
This compound is unique due to its specific reactivity and the ability to form stable clusters with various ligands, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
13967-01-6 |
|---|---|
Molecular Formula |
AgH |
Molecular Weight |
108.876 g/mol |
IUPAC Name |
silver monohydride |
InChI |
InChI=1S/Ag.H |
InChI Key |
MWQHODSUPNAXGN-UHFFFAOYSA-N |
Canonical SMILES |
[AgH] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


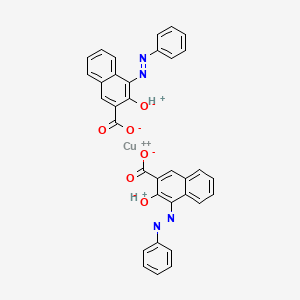
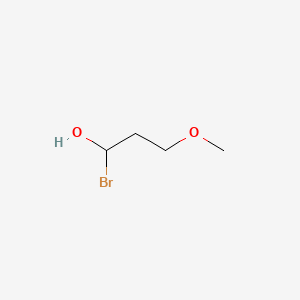


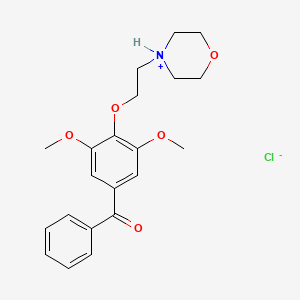

![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzonitrile](/img/structure/B15342865.png)
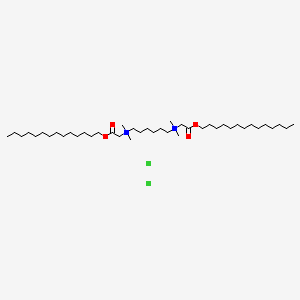
![4-methyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B15342878.png)


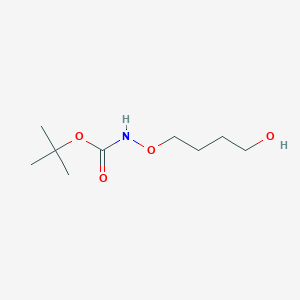
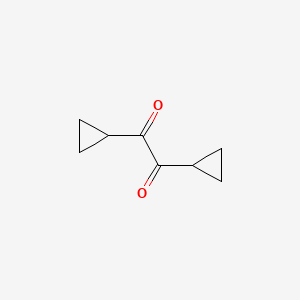
![3,3',6,6'-Tetraethynyl-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B15342908.png)
